4-[4-(Anilinomethyl)phenyl]-5-hydroxyisoquinolin-1(2H)-one

Catalog No.
S15816527
CAS No.
651029-40-2
M.F
C22H18N2O2
M. Wt
342.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[4-(Anilinomethyl)phenyl]-5-hydroxyisoquinolin-1...

CAS Number

651029-40-2

Product Name

4-[4-(Anilinomethyl)phenyl]-5-hydroxyisoquinolin-1(2H)-one

IUPAC Name

4-[4-(anilinomethyl)phenyl]-5-hydroxy-2H-isoquinolin-1-one

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C22H18N2O2/c25-20-8-4-7-18-21(20)19(14-24-22(18)26)16-11-9-15(10-12-16)13-23-17-5-2-1-3-6-17/h1-12,14,23,25H,13H2,(H,24,26)

InChI Key

JWNVEQZEZIPHND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCC2=CC=C(C=C2)C3=CNC(=O)C4=C3C(=CC=C4)O

4-[4-(Anilinomethyl)phenyl]-5-hydroxyisoquinolin-1(2H)-one is a complex organic compound belonging to the isoquinoline family, characterized by its unique structural features. This compound consists of a hydroxyisoquinolinone core substituted with an anilinomethyl group at the para position of a phenyl ring. The presence of both hydroxy and anilinomethyl groups contributes to its potential biological activities and reactivity in various chemical processes.

The chemical reactivity of 4-[4-(Anilinomethyl)phenyl]-5-hydroxyisoquinolin-1(2H)-one can be attributed to its functional groups. The hydroxy group can participate in hydrogen bonding and nucleophilic reactions, while the anilinomethyl group can engage in electrophilic aromatic substitution reactions. Potential reactions include:

  • Nucleophilic substitutions: The hydroxy group can act as a nucleophile, allowing for further modifications.
  • Electrophilic aromatic substitution: The anilinomethyl substituent can facilitate electrophilic attacks on the aromatic ring.
  • Condensation reactions: The compound may undergo condensation with aldehydes or ketones, leading to the formation of more complex structures.

Research indicates that compounds similar to 4-[4-(Anilinomethyl)phenyl]-5-hydroxyisoquinolin-1(2H)-one exhibit various biological activities, including:

  • Anticancer properties: Some isoquinoline derivatives have shown effectiveness against cancer cell lines by inhibiting tumor growth and inducing apoptosis.
  • Antimicrobial activity: Similar compounds have demonstrated activity against various bacterial and fungal strains, suggesting potential use as antimicrobial agents.
  • Kinase inhibition: Isoquinoline derivatives are often studied for their ability to inhibit specific kinases, which are crucial in signaling pathways related to cancer and other diseases.

The synthesis of 4-[4-(Anilinomethyl)phenyl]-5-hydroxyisoquinolin-1(2H)-one can involve several synthetic routes, including:

  • Condensation Reactions: Starting from 5-hydroxyisoquinolin-1(2H)-one, an aniline derivative can be introduced via a condensation reaction, typically using an acid catalyst.
  • Nucleophilic Substitution: The introduction of the anilinomethyl group may also be achieved through nucleophilic substitution on a suitable precursor.
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps including protection/deprotection strategies and functional group interconversions to achieve the desired structure.

The applications of 4-[4-(Anilinomethyl)phenyl]-5-hydroxyisoquinolin-1(2H)-one span several fields:

  • Pharmaceuticals: Due to its potential biological activities, this compound could serve as a lead structure for developing new therapeutic agents targeting cancer or infectious diseases.
  • Research: It may be used in biochemical research to study enzyme inhibition or cellular signaling pathways.
  • Material Science: The compound's unique properties could be explored for applications in organic electronics or as dyes.

Interaction studies involving 4-[4-(Anilinomethyl)phenyl]-5-hydroxyisoquinolin-1(2H)-one focus on its binding affinity with various biological targets:

  • Kinase Inhibitors: Studies have shown that isoquinoline derivatives can selectively inhibit cyclin-dependent kinases, which are critical in cell cycle regulation.
  • Protein Binding: Investigations into how this compound interacts with proteins involved in cancer pathways could elucidate its mechanism of action.

Several compounds share structural similarities with 4-[4-(Anilinomethyl)phenyl]-5-hydroxyisoquinolin-1(2H)-one. A comparison highlights its uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
5-Hydroxyisoquinolin-1(2H)-oneIsoquinoline core with hydroxy groupAnticancerLacks the anilinomethyl substituent
4-(Phenylaminomethylene)isoquinolineIsoquinoline with phenylaminomethyleneKinase inhibitionDifferent substituent leading to distinct activity
6-Methoxyisoquinolin-1(2H)-oneMethoxy substitution instead of hydroxyAntimicrobialVariation in substituent affects solubility and reactivity

These comparisons illustrate that while many isoquinoline derivatives possess similar core structures, the specific substitutions on the isoquinoline framework significantly influence their biological properties and potential applications.

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

342.136827821 g/mol

Monoisotopic Mass

342.136827821 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-15-2024

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